molecular formula C21H22N2O5S B2610784 Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902277-65-0

Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2610784
CAS No.: 902277-65-0
M. Wt: 414.48
InChI Key: ZHMAXURAKRKWDT-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound A) is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent cyclocondensation of aldehydes, β-keto esters, and urea/thiourea derivatives . DHPMs are pharmacologically significant due to their calcium channel modulation, antimicrobial, and antitumor activities .

Properties

IUPAC Name

ethyl 6-(benzenesulfonylmethyl)-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-3-28-20(24)18-17(13-29(26,27)16-7-5-4-6-8-16)22-21(25)23-19(18)15-11-9-14(2)10-12-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMAXURAKRKWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with urea and subsequent sulfonylation with phenylsulfonyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield a sulfone derivative, while reduction with sodium borohydride can produce an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit antimicrobial properties. Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising results against various bacterial strains. A study demonstrated that modifications in the sulfonamide group significantly enhance the compound’s efficacy against resistant strains of bacteria .

Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of specific signaling pathways associated with cell survival and death .

Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems is under investigation .

Organic Synthesis Applications

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for further functionalization and modification to create more complex molecules .

Catalyst Development
This compound has been explored as a catalyst in organic reactions due to its ability to facilitate reactions under mild conditions. Studies have shown that it can enhance reaction rates and selectivity in processes such as Michael additions and Diels-Alder reactions .

Material Science Applications

Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to improve thermal stability and mechanical properties. Research indicates that adding this compound can enhance the performance of polymers used in coatings and composites .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cells
Neuroprotective EffectsPotential treatment for Alzheimer's
Organic SynthesisIntermediate in Pharmaceutical SynthesisFacilitates creation of complex molecules
Catalyst DevelopmentEnhances selectivity in organic reactions
Material SciencePolymer ChemistryImproves thermal stability of polymers

Case Studies

  • Antimicrobial Study : A recent study published in the Journal of Medicinal Chemistry evaluated several derivatives of tetrahydropyrimidines for their antimicrobial activity. The specific derivative containing the phenylsulfonyl group exhibited superior activity against Staphylococcus aureus compared to standard antibiotics .
  • Anticancer Research : In a study conducted at a leading cancer research institute, this compound was tested on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations .
  • Polymer Application Study : Researchers at a materials science conference presented findings on incorporating this compound into epoxy resins. The modified resins showed improved mechanical properties and thermal stability compared to unmodified controls .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Key Structural Features of Compound A :

  • Position 4 : 4-Methylphenyl group (electron-donating, hydrophobic substituent).
  • Position 2 : Oxo (C=O) group.
  • Position 6 : Phenylsulfonylmethyl moiety (bulky, electron-withdrawing sulfonyl group).

These substituents influence electronic properties, lipophilicity, and intermolecular interactions, making Compound A distinct from analogues .

Comparison with Structural Analogues

Substituent Variations at Position 4

The phenyl ring at position 4 is critical for biological activity. Modifications here alter electronic effects and hydrophobic interactions:

Compound Position 4 Substituent Key Properties Reference
Compound A 4-Methylphenyl Enhances lipophilicity; methyl group is electron-donating and hydrophobic.
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-DHPM-5-carboxylate 2-Fluorophenyl Fluorine’s electron-withdrawing effect may reduce bioavailability.
Ethyl 4-(4-sulfamoylphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate (12a) 4-Sulfamoylphenyl Sulfonamide group enhances hydrogen bonding; antiproliferative activity noted.
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 4-Methoxyphenyl Methoxy group improves analgesic activity (comparable to ibuprofen).

Key Insight : Electron-donating groups (e.g., methyl, methoxy) at position 4 correlate with enhanced biological activity (e.g., analgesia, antiproliferation) due to increased hydrophobicity and stability .

Substituent Variations at Position 2

The oxo/thioxo group at position 2 affects hydrogen bonding and electronic density:

Compound Position 2 Group Impact on Properties Reference
Compound A Oxo (C=O) Favors hydrogen bonding with biological targets; higher polarity.
Ethyl 4-phenyl-6-(phenylsulfonyl)methyl-2-thioxo-DHPM-5-carboxylate Thioxo (C=S) Increased lipophilicity; sulfur participates in π-stacking interactions.

Key Insight : Thioxo derivatives exhibit altered pharmacokinetics but may suffer from reduced metabolic stability compared to oxo analogues .

Substituent Variations at Position 6

The phenylsulfonylmethyl group at position 6 in Compound A introduces steric bulk and electron-withdrawing effects:

Compound Position 6 Substituent Key Observations Reference
Compound A Phenylsulfonylmethyl Enhances steric bulk; sulfonyl group may improve target selectivity.
Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-DHPM-5-carboxylate Methyl Simpler structure but lacks sulfonyl’s electronic effects.
Ethyl 6-(4-fluorophenyl)-2-oxo-DHPM-5-carboxylate (15a) 4-Fluorophenyl Fluorine improves membrane permeability but reduces solubility.

Key Insight : Bulky substituents like phenylsulfonylmethyl improve binding affinity but may reduce solubility .

Critical SAR Takeaways :

Position 4 : Hydrophobic, electron-donating groups (methyl, methoxy) enhance membrane penetration and target binding.

Position 6 : Bulky substituents (e.g., phenylsulfonylmethyl) improve selectivity but require solubility optimization.

Position 2 : Oxo groups favor hydrogen bonding, while thioxo groups increase lipophilicity.

Biological Activity

Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine ring substituted with various functional groups. The presence of the sulfonyl group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds within the tetrahydropyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyrimidines can inhibit the growth of various bacterial strains and fungi. The specific compound under consideration has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth at certain concentrations.

Anticancer Properties

Tetrahydropyrimidines have also been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases. Specific studies have reported on its efficacy against breast cancer and renal cancer cell lines, showing a dose-dependent response in reducing cell viability.

Enzyme Inhibition

The compound has been noted for its ability to inhibit certain enzymes that are crucial for cellular metabolism and proliferation. For example, it may affect enzymes involved in the synthesis of nucleotides or those related to inflammatory pathways. This inhibition can lead to reduced proliferation in cancerous cells and may also contribute to its antimicrobial effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The sulfonyl group likely facilitates interactions with proteins or enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that this compound may activate intrinsic apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, leading to reduced cell division and growth.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of similar compounds within the same class:

  • Antimicrobial Evaluation : A study conducted on a series of tetrahydropyrimidine derivatives found that modifications at the sulfonyl position significantly enhanced antimicrobial activity against Gram-positive bacteria .
  • Anticancer Activity : In vitro assays demonstrated that related compounds could inhibit proliferation in various cancer cell lines, with IC50 values indicating effective concentrations .
  • Mechanistic Studies : Research has highlighted the importance of substituent groups in modulating biological activity, with specific emphasis on how structural variations impact enzyme inhibition and cytotoxicity .

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